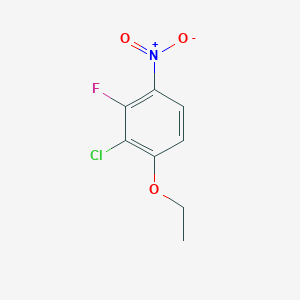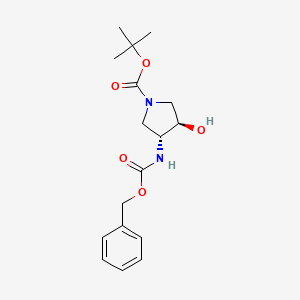
2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene is an aromatic compound characterized by the presence of chloro, ethoxy, fluoro, and nitro substituents on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene typically involves multi-step organic reactions starting from simpler benzene derivatives. One common method includes:
Halogenation: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions using chlorine and fluorine sources, respectively.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction, often involving the reaction of a hydroxyl group with an ethylating agent such as ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and halogenation steps to ensure better control over reaction conditions and yields.
化学反応の分析
Types of Reactions
Reduction: The nitro group in 2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.
Oxidation: Although less common, the ethoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-Chloro-1-ethoxy-4-fluoro-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzaldehyde.
科学的研究の応用
2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s derivatives are investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties due to its unique substituent pattern.
作用機序
The mechanism by which 2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene exerts its effects depends on the specific application. In medicinal chemistry, for instance, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and fluoro groups can enhance binding affinity to target proteins.
類似化合物との比較
Similar Compounds
2-Chloro-4-fluoro-1-nitrobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Chloro-1-ethoxy-4-nitrobenzene: Lacks the fluoro group, which can affect its reactivity and binding properties.
2-Fluoro-1-ethoxy-4-nitrobenzene:
Uniqueness
2-Chloro-1-ethoxy-4-fluoro-3-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a candidate for developing new materials and pharmaceuticals.
特性
IUPAC Name |
2-chloro-1-ethoxy-4-fluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3/c1-2-14-6-4-3-5(10)8(7(6)9)11(12)13/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFKXAOCIPLZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














